molecular formula C23H19FN2O3S B2895292 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine CAS No. 902913-96-6

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine

Cat. No.: B2895292
CAS No.: 902913-96-6
M. Wt: 422.47
InChI Key: LSSUFJGXSAAQEK-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine: is a synthetic organic compound that belongs to the quinoline family This compound is characterized by the presence of a benzenesulfonyl group, an ethoxyphenyl group, and a fluorine atom attached to the quinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

    Sulfonylation: The benzenesulfonyl group is introduced through sulfonylation reactions using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Ethoxyphenyl Substitution: The ethoxyphenyl group can be introduced via nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzenesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the quinoline core or the benzenesulfonyl group, resulting in the formation of amine or thiol derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the quinoline core and the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydride or potassium tert-butoxide for nucleophilic substitution, and Lewis acids for electrophilic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amine or thiol derivatives.

    Substitution: Various substituted quinoline or ethoxyphenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structural features make it a candidate for developing new therapeutic agents targeting specific biological pathways.

Medicine

In medicine, the compound is investigated for its potential therapeutic effects, particularly in the treatment of diseases where quinoline derivatives have shown efficacy, such as malaria and certain cancers.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as fluorescence or conductivity, due to the presence of the fluorine atom and the quinoline core.

Mechanism of Action

The mechanism of action of 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. The benzenesulfonyl group can interact with proteins, altering their function and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzenesulfonyl)-N-(4-methoxyphenyl)-6-fluoroquinolin-4-amine
  • 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-chloroquinolin-4-amine
  • 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-bromoquinolin-4-amine

Uniqueness

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine is unique due to the presence of the ethoxy group, which can influence its solubility and reactivity. The fluorine atom also imparts distinct electronic properties, making it different from its chloro or bromo analogs.

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(4-ethoxyphenyl)-6-fluoroquinolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19FN2O3S/c1-2-29-18-11-9-17(10-12-18)26-23-20-14-16(24)8-13-21(20)25-15-22(23)30(27,28)19-6-4-3-5-7-19/h3-15H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSSUFJGXSAAQEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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